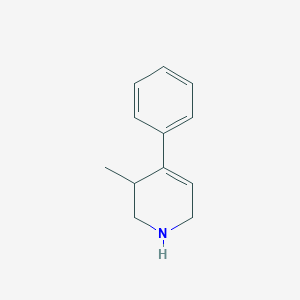
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which induces symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . This compound has been extensively studied for its neurotoxic effects and its use in creating animal models of Parkinson’s disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The product is then purified through recrystallization or distillation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by monoamine oxidase B in glial cells to form the neurotoxic 1-methyl-4-phenylpyridinium.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase B is the primary enzyme involved in the oxidation process.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is 1-methyl-4-phenylpyridinium, a potent neurotoxin.
Reduction and Substitution: Various substituted tetrahydropyridine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily used in scientific research to study Parkinson’s disease. Its applications include:
Neurological Research: It is used to create animal models of Parkinson’s disease by inducing dopaminergic neuron degeneration.
Drug Development: It is used to screen potential neuroprotective agents and treatments for Parkinson’s disease.
Biochemical Studies: It helps in understanding the biochemical pathways involved in neurodegeneration and oxidative stress.
Wirkmechanismus
The neurotoxic effects of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine are mediated through its conversion to 1-methyl-4-phenylpyridinium by monoamine oxidase B in glial cells . 1-Methyl-4-phenylpyridinium then enters dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to mitochondrial dysfunction, oxidative stress, and ultimately cell death . This process mimics the neurodegenerative effects seen in Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-phenylpyridinium: The neurotoxic metabolite of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Phenylacetone: A precursor in the synthesis of this compound.
Methylamine: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific neurotoxic effects and its ability to selectively destroy dopaminergic neurons, making it a valuable tool in Parkinson’s disease research .
Eigenschaften
CAS-Nummer |
13299-58-6 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C12H15N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-7,10,13H,8-9H2,1H3 |
InChI-Schlüssel |
MAHYHSZTIJZRRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



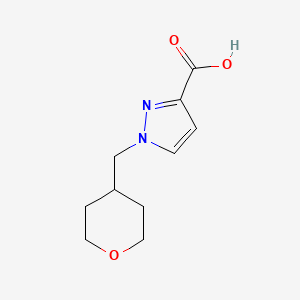
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)


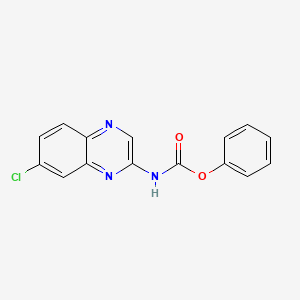
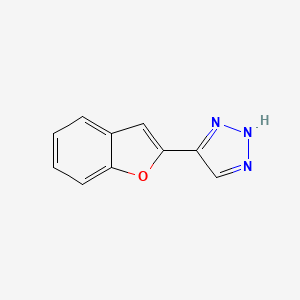
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
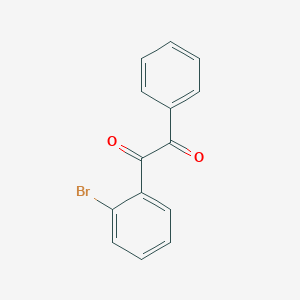

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
